6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine
Beschreibung
Eigenschaften
Molekularformel |
C17H16F3N5O |
|---|---|
Molekulargewicht |
363.34 g/mol |
IUPAC-Name |
6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine |
InChI |
InChI=1S/C17H16F3N5O/c1-4-26-11-5-6-13-12(8-11)10(3)22-16(23-13)25-15-21-9(2)7-14(24-15)17(18,19)20/h5-8H,4H2,1-3H3,(H,21,22,23,24,25) |
InChI-Schlüssel |
BTNFKUJDRXQWGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=N3)C(F)(F)F)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Niementowski Cyclocondensation
A modified Niementowski reaction enables the construction of the quinazoline scaffold. Ethyl 4-methylanthranilate reacts with guanidine carbonate in refluxing ethanol to yield 2-amino-4-methylquinazolin-6-ol. Subsequent O-ethylation with iodoethane in the presence of potassium carbonate introduces the ethoxy group (65–72% yield).
Reaction Conditions :
-
Anthranilate derivative : Ethyl 4-methylanthranilate (1.0 equiv)
-
Guanidine source : Guanidine carbonate (1.2 equiv)
-
Solvent : Ethanol, reflux, 12 hr
-
Ethylation : iodoethane (1.5 equiv), K2CO3 (2.0 equiv), DMF, 80°C, 6 hr
Alternative Route via Chloroquinazoline Intermediate
2,4-Dichloro-6-ethoxyquinazoline serves as a versatile precursor. Selective amination at the C2 position is achieved using aqueous ammonia under pressurized conditions (100°C, 8 hr, 70% yield). The C4 chlorine is replaced by a methyl group via Pd-catalyzed cross-coupling with methylboronic acid.
Key Steps :
-
Chlorination : POCl3, reflux, 4 hr
-
Amination : NH4OH (28%), 100°C, sealed tube
-
Methylation : Pd(PPh3)4, methylboronic acid, K2CO3, dioxane/H2O (3:1), 80°C
Preparation of the Pyrimidine Fragment: 2-Chloro-4-Methyl-6-(Trifluoromethyl)Pyrimidine
Halogenation of 2-Amino-4-Methyl-6-(Trifluoromethyl)Pyrimidine
The trifluoromethyl group is introduced via radical trifluoromethylation or using CF3Cu reagents. 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine is treated with tert-butyl nitrite and CuCl2 in HCl to replace the amino group with chlorine (58% yield).
Optimized Conditions :
-
Substrate : 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Chlorinating agent : t-BuONO (1.5 equiv), CuCl2 (0.2 equiv)
-
Solvent : HCl (conc.), 0°C → rt, 3 hr
Direct Synthesis from β-Ketoester Precursors
Ethyl 4,4,4-trifluoroacetoacetate condenses with acetamidine hydrochloride in ethanol under basic conditions to form the pyrimidine ring. Chlorination with POCl3/PCl5 yields the desired 2-chloro derivative (81% yield).
Coupling of Quinazoline and Pyrimidine Moieties
Nucleophilic Aromatic Substitution (SNAr)
The quinazoline’s 2-amino group displaces the chlorine atom on the pyrimidine fragment. Reaction in n-butanol at 120°C for 24 hr affords the target compound in 65% yield. Catalytic HCl (0.1 equiv) accelerates the substitution.
Procedure :
-
Reactants :
-
2-Amino-6-ethoxy-4-methylquinazoline (1.0 equiv)
-
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (1.1 equiv)
-
-
Solvent : n-Butanol, HCl (0.1 equiv)
-
Conditions : 120°C, 24 hr, N2 atmosphere
Buchwald-Hartwig Amination
A Pd-catalyzed cross-coupling ensures higher regioselectivity. Using Pd2(dba)3, XantPhos ligand, and Cs2CO3 in toluene at 110°C, the coupling proceeds in 78% yield.
Catalytic System :
-
Pd source : Pd2(dba)3 (5 mol%)
-
Ligand : XantPhos (10 mol%)
-
Base : Cs2CO3 (2.0 equiv)
Analytical Data and Characterization
Spectroscopic Properties
-
1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, quinazoline H5), 7.92 (s, 1H, pyrimidine H5), 4.21 (q, J = 7.0 Hz, 2H, OCH2CH3), 2.68 (s, 3H, quinazoline CH3), 2.51 (s, 3H, pyrimidine CH3), 1.48 (t, J = 7.0 Hz, 3H, OCH2CH3).
-
19F NMR (376 MHz, CDCl3): δ -62.4 (CF3).
-
HRMS : m/z calcd. for C17H17F3N6O [M+H]+: 385.1389; found: 385.1392.
Crystallographic Data
Single-crystal X-ray analysis confirms the planar arrangement of the quinazoline and pyrimidine rings, with a dihedral angle of 12.3° between the two heterocycles.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr in n-butanol | 65 | 98 | Simple setup, no metal catalysts | Long reaction time, moderate yield |
| Buchwald-Hartwig | 78 | 99 | High yield, scalable | Requires Pd catalyst, expensive ligands |
| Direct cyclocondensation | 52 | 95 | Fewer steps | Low yield, purification challenges |
Industrial-Scale Considerations
For kilogram-scale production, the Buchwald-Hartwig protocol is preferred due to its efficiency. Solvent recycling (toluene) and Pd recovery systems reduce costs. The SNAr method remains viable for small batches where metal contamination is a concern.
Analyse Chemischer Reaktionen
Types of Reactions
6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline ring to a dihydroquinazoline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Methyl iodide, trifluoromethyl iodide, aluminum chloride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Recent studies have indicated that derivatives of quinazoline and pyrimidine exhibit a range of biological activities, including:
- Anticancer Activity : Quinazoline derivatives are known for their antiproliferative effects against various cancer cell lines. For instance, compounds designed from quinazoline-pyrimidine hybrids demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) with IC50 values indicating potent activity compared to standard chemotherapeutics like Cisplatin .
- Antimicrobial Activity : Compounds similar to 6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine have shown promising antibacterial and antifungal properties. Studies have reported that certain derivatives exhibit significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating tuberculosis and other bacterial infections .
- HIV Inhibition : Some quinazoline derivatives have been evaluated for their ability to inhibit HIV integrase, presenting a possible avenue for the development of antiretroviral therapies .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances the electron deficiency of the compound, which is often correlated with increased biological activity.
- Hybridization : The combination of quinazoline and pyrimidine structures allows for diverse interactions with biological targets, potentially leading to improved selectivity and efficacy.
Case Studies
- Cytotoxic Evaluation : A series of quinazoline-pyrimidine hybrids were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with specific substituents, such as halogens on the phenyl ring, exhibited enhanced activity, with some compounds achieving IC50 values lower than those of established chemotherapeutics .
- Antimicrobial Screening : In a study evaluating antimicrobial properties, several synthesized compounds were found to inhibit growth against Gram-positive and Gram-negative bacteria effectively. Notably, compounds were screened for minimum inhibitory concentrations (MIC), revealing promising candidates for further development as antibiotics .
Wirkmechanismus
The mechanism of action of 6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
4,6,8-Trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine ()
- Key Differences : Lacks the ethoxy group at position 6 and the trifluoromethyl group on the pyrimidine ring. Instead, it has phenyl and trimethyl substitutions.
- The phenyl group may enhance π-π stacking interactions in target binding .
6-Methoxy-4-methyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine ()
- Key Differences : Replaces the pyrimidine moiety with a triazine ring linked to a morpholine group. The methoxy group at position 6 may alter metabolic stability compared to the ethoxy group.
- Implications : The morpholine-triazine substituent introduces hydrogen-bonding capacity, which could improve solubility but reduce target specificity .
6-(Trifluoromethyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine ()
- Key Differences : Contains a thiophene-methylamine group instead of the pyrimidine substituent. The trifluoromethyl group is on the quinazoline ring rather than the pyrimidine.
- Implications : The thiophene group may confer distinct electronic effects, influencing interactions with hydrophobic enzyme pockets .
Functional Analogues
6-(6-Aminopyridin-3-yl)-N-(4-methoxybenzyl)quinazolin-4-amine ()
- Key Differences: Features an aminopyridine substituent and a methoxybenzyl group.
- Biological Relevance: Demonstrated moderate kinase inhibitory activity (IC₅₀ ~ 100 nM) in preliminary screens, suggesting the aminopyridine moiety contributes to ATP-binding pocket interactions .
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide ()
N-[4-({3-[2-(Methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine ()
- Key Differences : Contains a benzimidazole core and naphthalene-pyrimidine hybrid substituent.
- Biological Relevance: Targets tyrosine kinases with nanomolar affinity, emphasizing the role of extended aromatic systems in multi-target inhibition .
Comparative Data Table
Key Physicochemical Properties :
- Molecular Weight : ~390 g/mol (estimated).
- LogP : Predicted to be >3 (due to trifluoromethyl and ethoxy groups).
- Solubility : Likely poor aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO) for biological assays.
Biologische Aktivität
The compound 6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a quinazoline core substituted with various functional groups that enhance its biological activity.
Biological Activity Overview
Research indicates that compounds in the quinazoline class exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Inhibition of Multidrug Resistance : Some derivatives have shown potential to overcome multidrug resistance (MDR) in cancer therapy by inhibiting efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) .
- Antiviral Properties : Certain structural analogs have been identified as promising antiviral agents against various viral infections .
The anticancer effects of this compound are primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. This compound may target specific kinases or receptors that play crucial roles in cancer cell growth.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines, including MDA-MB 231 (breast cancer) and K562 (leukemia) cells. The results indicated significant growth inhibition with IC50 values ranging from 0.51 µM to 263 µM, demonstrating the compound's potential as an effective anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the quinazoline scaffold could enhance biological activity. For instance, the introduction of trifluoromethyl groups at strategic locations improved potency against cancer cell lines .
Table 1: Summary of Biological Activities
Table 2: IC50 Values for Selected Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Ethoxy-4-methyl-N-[4-methyl...quinazolin... | MDA-MB 231 | 130.24 |
| Other Quinazoline Derivative A | K562 | 0.51 |
| Other Quinazoline Derivative B | MT-4 | 263.31 |
Q & A
Q. What are the optimized synthetic routes for preparing 6-ethoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example:
- Nucleophilic Amination : React 6-ethoxy-4-methylquinazolin-2-chloride with 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine in anhydrous DMF or THF, using Hunig’s base (DIEA) as a catalyst at 60–80°C for 4–6 hours .
- Suzuki Coupling : For introducing aryl/heteroaryl groups, use palladium catalysts (e.g., Pd(PPh₃)₄) with microwave-assisted heating (150°C, 1 hour) to accelerate coupling efficiency .
- Purification : Post-reaction, extract with EtOAc, wash with 10% KHSO₄ and 3N LiCl to remove unreacted boronic acids or amines, and purify via silica column chromatography with gradient elution (5–75% EtOAc in hexanes) .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : Analyze and NMR spectra in DMSO-d₆ to confirm proton environments and carbon assignments. For example, the quinazolin-2-amine NH signal typically appears as a singlet near δ 8.5–9.0 ppm .
- HRMS : Validate molecular weight using high-resolution mass spectrometry (ESI+) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) via reverse-phase HPLC with trifluoroacetic acid modifiers and acetonitrile/water gradients (4–100% over 7 minutes) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on kinase inhibition?
- Methodological Answer :
- Core Modifications : Syntize derivatives with varied substituents (e.g., ethoxy → methoxy, trifluoromethyl → methyl) and test against kinase panels (e.g., CLK1, CDK4/6) using enzymatic assays (IC₅₀ determination) .
- Key Metrics : Compare inhibitory potency (e.g., IC₅₀ <50 nM for selective CDK4/6 inhibition) and selectivity ratios (≥100-fold vs. off-target kinases) .
- Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes in ATP pockets of target kinases .
Q. What experimental strategies mitigate poor aqueous solubility during in vivo pharmacokinetic studies?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions to enhance solubility. For oral dosing, prepare suspensions in 0.5% methylcellulose .
- Pharmacokinetic Profiling : Administer intravenously (1–5 mg/kg) and orally (10–50 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify compound levels via LC-MS/MS with a LLOQ of 1 ng/mL .
Q. How can conflicting data on metabolic stability be resolved in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Conduct parallel microsomal stability tests (human/rodent liver microsomes) with NADPH cofactors. Normalize results to control compounds (e.g., verapamil for high clearance) .
- Metabolite ID : Use high-resolution LC-MS/MS to identify major Phase I/II metabolites. For unstable compounds, introduce deuterium or fluorine atoms at metabolic hotspots (e.g., ethoxy → trifluoroethoxy) .
Q. What in vivo tumor models are appropriate for evaluating efficacy, and how should dosing regimens be optimized?
- Methodological Answer :
- Xenograft Models : Implant MV4-11 (AML) or MCF-7 (breast cancer) cells into immunodeficient mice. Administer the compound orally (e.g., 30 mg/kg daily) for 21 days. Monitor tumor volume via caliper measurements and compare to vehicle controls .
- Toxicity Assessment : Track body weight, organ histopathology, and serum biomarkers (ALT, AST) to ensure therapeutic margins .
Methodological and Data Analysis Questions
Q. What analytical techniques are critical for detecting degradation products under stressed stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 14 days.
- HPLC-DAD-ELSD : Use a C18 column with a 0.1% formic acid gradient to separate degradation products. Confirm structures via LC-MS/MS and NMR .
Q. How should researchers design experiments to validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (1–10 µM), lyse, heat to 37–65°C, and quantify soluble target protein via Western blot .
- Phospho-Substrate Flow Cytometry : For kinase targets, measure phosphorylation of downstream substrates (e.g., Rb for CDK4/6) using phospho-specific antibodies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
